molecular formula C10H8BrNO B1279455 2-Bromo-6-methoxyquinoline CAS No. 476161-59-8

2-Bromo-6-methoxyquinoline

Cat. No. B1279455
M. Wt: 238.08 g/mol
InChI Key: JPDSUWYPVSNSRM-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxyquinoline is a halogenated quinoline derivative that has garnered interest due to its potential as an intermediate in the synthesis of various biologically active compounds. The presence of both a bromine and a methoxy group on the quinoline ring structure allows for further chemical modifications, making it a versatile building block in medicinal chemistry.

Synthesis Analysis

The synthesis of halogenated quinolines, including those similar to 2-bromo-6-methoxyquinoline, has been explored in several studies. A practical and scalable route for the synthesis of halogenated quinolines has been reported, which could be adapted for the synthesis of 2-bromo-6-methoxyquinoline . Additionally, the synthesis of related compounds, such as 6-bromo-4-iodoquinoline, has been achieved through a series of reactions starting from simple precursors like 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline . These methods highlight the potential for synthesizing 2-bromo-6-methoxyquinoline through similar strategies.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-bromo-6-methoxyquinoline has been elucidated using various spectroscopic methods and confirmed by X-ray diffraction . Density functional theory (DFT) calculations have been employed to predict the molecular structure and compare it with experimental data, ensuring the accuracy of the structural information . These techniques could be applied to determine the precise molecular structure of 2-bromo-6-methoxyquinoline.

Chemical Reactions Analysis

The reactivity of halogenated quinolines allows for a variety of chemical transformations. For instance, the presence of a bromine atom can facilitate further substitution reactions, as seen in the synthesis of 6-bromo-4-iodoquinoline . Moreover, the methoxy group can act as a directing group in various reactions, influencing the site-selectivity of electrophilic and nucleophilic attacks on the quinoline ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated quinolines are influenced by the substituents on the quinoline ring. For example, the introduction of a bromine atom can significantly affect the molecule's electron distribution, as indicated by molecular electrostatic potential studies . The presence of a methoxy group can also impact the molecule's solubility and reactivity. These properties are crucial for understanding the behavior of 2-bromo-6-methoxyquinoline in various chemical environments and for optimizing its use in synthesis.

Scientific Research Applications

2-Bromo-6-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO . It’s a type of quinoline, which is a class of compounds that have been found to have versatile applications in the fields of industrial and synthetic organic chemistry .

Quinolines play a major role in the field of medicinal chemistry . They are a vital scaffold for leads in drug discovery . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

The synthesis of quinolines and their analogues has seen recent advances . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

  • Fluorescent Sensors : 6-Methoxyquinoline, a related compound, has been used as a precursor in the synthesis of fluorescent zinc and chlorine sensors . These sensors can be used in various scientific fields, including analytical chemistry and biological research, to detect and measure the presence of specific elements.

  • Tubulin Polymerization Inhibitors : 5-Amino-2-aroylquinolines, which can be synthesized from 6-methoxyquinoline, have been found to be potent tubulin polymerization inhibitors . This has potential applications in the field of medicinal chemistry, particularly in the development of cancer treatments, as tubulin polymerization is a key process in cell division.

  • Bacterial DNA Gyrase and Topoisomerase Inhibitors : 3-Fluoro-6-methoxyquinoline derivatives have been used as inhibitors of bacterial DNA gyrase and topoisomerase . These enzymes are essential for DNA replication in bacteria, so inhibiting them can prevent bacterial growth. This has potential applications in the development of new antibiotics.

  • Synthesis of Biologically Active Quinoline and its Analogues : Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry .

properties

IUPAC Name

2-bromo-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDSUWYPVSNSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466938
Record name 2-BROMO-6-METHOXYQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxyquinoline

CAS RN

476161-59-8
Record name 2-BROMO-6-METHOXYQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Methoxyquinolin-2(1H)-one (6.81 g, 38.9 mmol) was carefully added to POBr3 (18.9 g, 66.1 mmol) at 60° C., and the resulting solution was stirred at 140° C. for 2.5 h. The reaction mixture was cooled and poured onto crushed ice, and the solid was collected by filtration. Purification of this material on silica gel (gradient elution from 5 to 12% EtOAc in petroleum ether) afforded the title compound (4.57 g, 49.3%) as a solid. LCMS (ES+) m/z 238, 240 (M+H)+.
Quantity
6.81 g
Type
reactant
Reaction Step One
Name
Quantity
18.9 g
Type
reactant
Reaction Step One
Yield
49.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Braun, N Bertoletti, G Möller, J Adamski… - European Journal of …, 2018 - Elsevier
The human enzyme 17β-hydroxysteroid dehydrogenase 14 (17β-HSD14) oxidizes the hydroxyl group at position 17 of estradiol and 5-androstenediol using NAD + as cofactor. However…
Number of citations: 10 www.sciencedirect.com
AH Christian - The Journal of Organic Chemistry, 2021 - ACS Publications
… 2-Bromoheteroaryls were also explored, with 2-bromopyridine and 2-bromo-6-methoxyquinoline affording C–S coupled products 4q and 4r in 59% and 54% yield, respectively. Finally, …
Number of citations: 8 pubs.acs.org
HJ Ha - Frontiers in Chemistry, 2023 - ncbi.nlm.nih.gov
… Then, 2-bromo-6-methoxyquinoline was added to this aldehyde, generating a diastereomeric mixture of hydroxy carbon without much stereoselectivity between re- or si face addition. …
Number of citations: 2 www.ncbi.nlm.nih.gov
F Braun, N Bertoletti, G Möller, J Adamski, M Frotscher…
Number of citations: 0

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